molecular formula C10H20N2O B11909775 3-(Diethylamino)azepan-2-one CAS No. 92674-52-7

3-(Diethylamino)azepan-2-one

Cat. No.: B11909775
CAS No.: 92674-52-7
M. Wt: 184.28 g/mol
InChI Key: HHCVJOUNOYDDJX-UHFFFAOYSA-N
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Description

3-(Diethylamino)azepan-2-one is a seven-membered heterocyclic compound with a lactam structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an azepane ring with a diethylamino group attached to the third carbon and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocaproic acid with diethylamine in the presence of a dehydrating agent can lead to the formation of the desired lactam . Another method involves the use of 3-chloro-1-phenylpropan-1-ol as a starting material, which undergoes a series of reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(Diethylamino)azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Diethylamino)azepan-2-one is unique due to its specific substitution pattern and the presence of the diethylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

92674-52-7

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(diethylamino)azepan-2-one

InChI

InChI=1S/C10H20N2O/c1-3-12(4-2)9-7-5-6-8-11-10(9)13/h9H,3-8H2,1-2H3,(H,11,13)

InChI Key

HHCVJOUNOYDDJX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCCCNC1=O

Origin of Product

United States

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